

An In-depth Technical Guide to 3'-Nitropropiophenone (CAS 17408-16-1)

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Compound of Interest

Compound Name: 3'-Nitropropiophenone

Cat. No.: B093426

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Nitropropiophenone, with the CAS registry number 17408-16-1, is an aromatic ketone that serves as a valuable intermediate in organic synthesis.^{[1][2]} Its molecular structure consists of a propiophenone core with a nitro group substituted at the meta-position of the phenyl ring.^[2] This arrangement of functional groups—a ketone and a nitro group—makes it a versatile building block for the synthesis of a wide range of more complex molecules, including various pharmaceutical compounds and specialty polymers.^[1] The presence of the nitro group can be readily transformed into other functional groups, such as an amino group, which is a key step in the synthesis of many biologically active molecules.^[2] This guide provides a comprehensive overview of the core properties, experimental protocols, and potential applications of **3'-Nitropropiophenone**.

Physicochemical Properties

3'-Nitropropiophenone is a solid at room temperature, appearing as a white to pale yellow crystalline powder.^{[1][3][4]} It is characterized by moderate solubility in common organic solvents like ethanol and acetone, while being largely insoluble in water.^[1]

Table 1: Physicochemical Data for **3'-Nitropropiophenone**

Property	Value	Source(s)
CAS Number	17408-16-1	[1] [5] [6] [7] [8] [9]
Molecular Formula	C ₉ H ₉ NO ₃	[1] [5] [6] [7] [9]
Molecular Weight	179.17 g/mol	[5] [6] [7] [10]
Appearance	White to pale yellow crystalline solid/powder	[1] [3] [4]
Melting Point	98-101 °C	[5] [6] [7] [8] [11]
Boiling Point (Predicted)	254.5 ± 13.0 °C	[6]
Density (Predicted)	1.199 ± 0.06 g/cm ³	[6]
Flash Point	106.3 °C	[6]
Water Solubility	Sparingly soluble/Insoluble	[1]
Solubility in Organic Solvents	Moderately soluble in ethanol, acetone, and dichloromethane	[1]
InChI Key	VSPOTMOYDHRALZ- UHFFFAOYSA-N	[5] [9] [10]
SMILES	CCC(=O)c1ccccc(c1)--INVALID- LINK--=O	[5]

Experimental Protocols

Synthesis of 3'-Nitropropiophenone via Nitration of Propiophenone

A common method for the synthesis of **3'-Nitropropiophenone** is the electrophilic aromatic substitution (nitration) of propiophenone. The following is a representative protocol.

Materials:

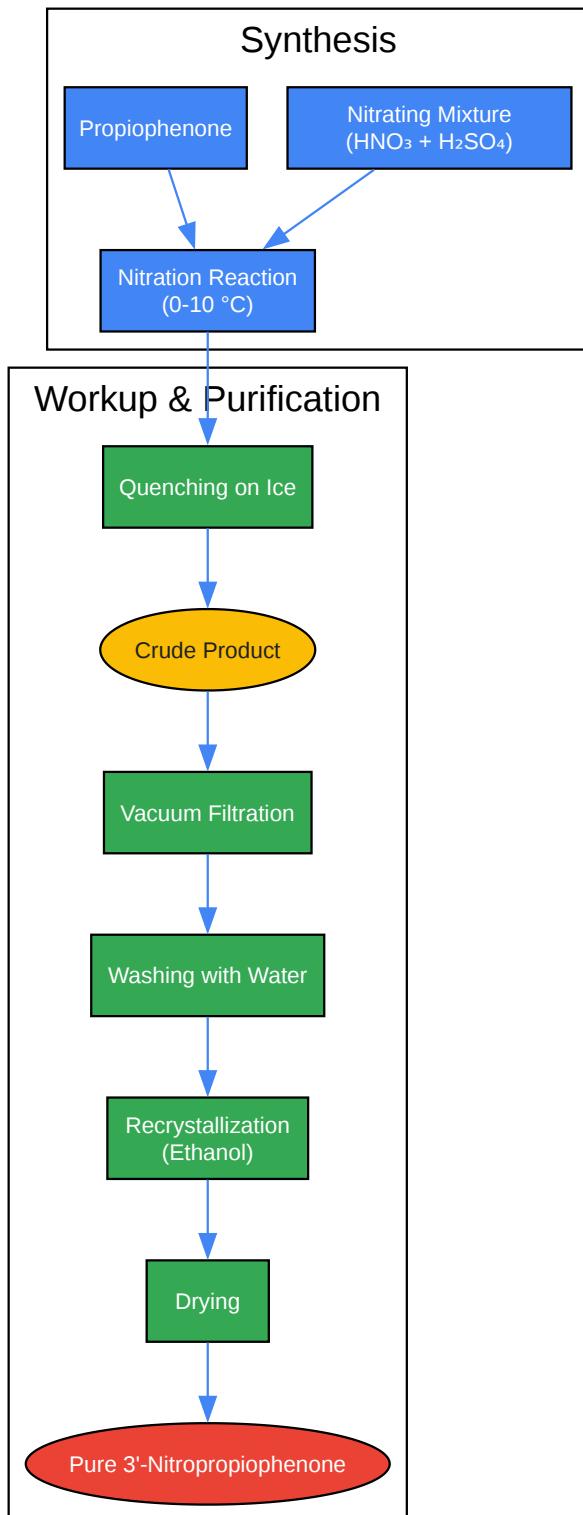
- Propiophenone

- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice
- Ethanol
- Deionized Water

Procedure:

- In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a calculated amount of concentrated sulfuric acid.
- Cool the flask in an ice-salt bath to a temperature of 0-5 °C.
- Slowly add propiophenone dropwise to the cooled sulfuric acid while maintaining the temperature below 5 °C.
- Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate cooled beaker.
- Add the cooled nitrating mixture dropwise to the propiophenone solution, ensuring the reaction temperature does not exceed 5-10 °C.
- After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes.
- Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to precipitate the crude product.
- Isolate the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
- Recrystallize the crude product from ethanol to obtain purified **3'-Nitropropiophenone**.
- Dry the purified crystals under vacuum.

Synthesis and Purification Workflow

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Caption: Synthesis and purification workflow for **3'-Nitropropiophenone**.

Characterization and Analysis

The identity and purity of synthesized **3'-Nitropropiophenone** are confirmed using various spectroscopic techniques.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Objective: To identify the characteristic functional groups (carbonyl and nitro groups).
- Methodology: A small sample of the dried product is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution. The sample is then placed in an FTIR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- Expected Peaks:
 - Strong absorption band around 1690-1710 cm^{-1} corresponding to the C=O stretching of the ketone.
 - Strong asymmetric and symmetric stretching bands for the nitro group (NO_2) around 1530 cm^{-1} and 1350 cm^{-1} , respectively.
 - C-H stretching bands for the aromatic ring and the alkyl chain.

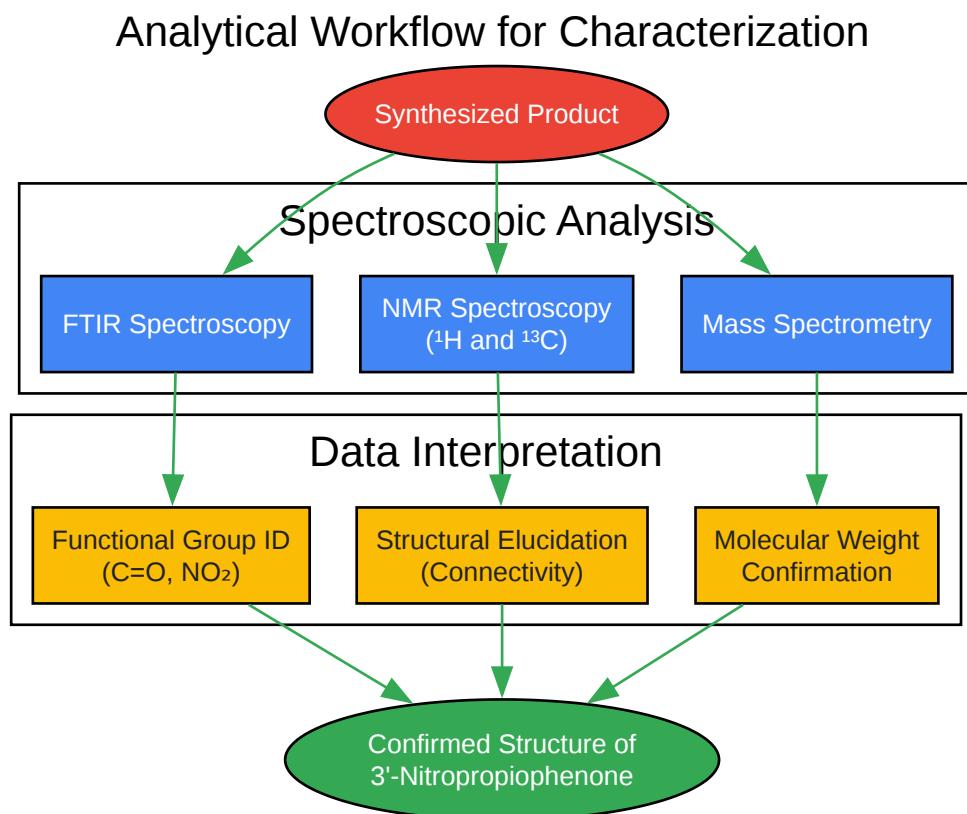
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen (^1H NMR) and carbon (^{13}C NMR) atoms.
- Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) and placed in an NMR tube. The spectra are then acquired on an NMR spectrometer.
- Expected ^1H NMR Signals:
 - A triplet corresponding to the methyl (CH_3) protons.
 - A quartet corresponding to the methylene (CH_2) protons.

- A series of multiplets in the aromatic region corresponding to the four protons on the substituted benzene ring.
- Expected ^{13}C NMR Signals:
 - A signal for the carbonyl carbon.
 - Signals for the carbons of the aromatic ring.
 - Signals for the methyl and methylene carbons.

3. Mass Spectrometry (MS):

- Objective: To determine the molecular weight and fragmentation pattern of the compound.
- Methodology: The sample is introduced into a mass spectrometer (e.g., using electrospray ionization or electron impact), and the mass-to-charge ratio (m/z) of the resulting ions is measured.
- Expected Result: A molecular ion peak corresponding to the molecular weight of **3'-Nitropropiophenone** (179.17 g/mol).[12]



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Caption: Workflow for the analytical characterization of **3'-Nitropropiophenone**.

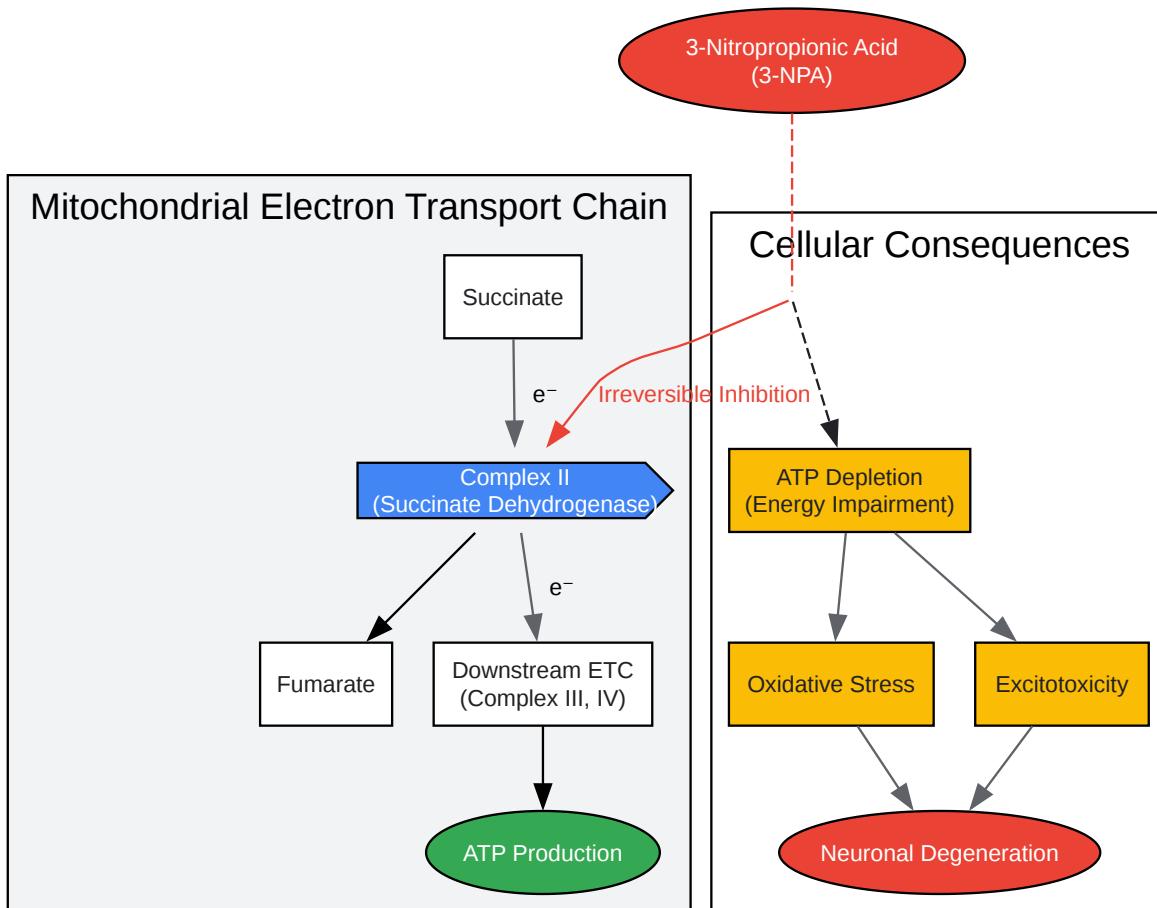
Biological Relevance and Potential Applications

While **3'-Nitropropiophenone** is primarily known as a synthetic intermediate, the broader class of nitroaromatic compounds and related structures often exhibit significant biological activity. [13] For instance, the structurally related compound 3-Nitropropionic acid (3-NPA) is a well-studied neurotoxin.[14][15][16]

3-NPA is an irreversible inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[16][17][18][19][20] This inhibition leads to a depletion of cellular ATP, oxidative stress, and ultimately, selective neuronal degeneration, particularly in the basal ganglia.[19] Because these effects mimic some of the pathological features of Huntington's disease, 3-NPA is widely used in animal models to study the mechanisms of this neurodegenerative disorder.[14][15][19][21]

Given its structural features, **3'-Nitropropiophenone** could serve as a precursor for the synthesis of novel compounds designed to modulate neurological pathways or to be investigated for other pharmacological activities. The nitro group can be reduced to an amine, opening up a vast chemical space for derivatization to create libraries of compounds for screening.

Mechanism of 3-Nitropropionic Acid (3-NPA) Neurotoxicity



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Caption: Signaling pathway of 3-NPA neurotoxicity via mitochondrial inhibition.

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